Human Psychotomimetic Potency: ALA-10 Exhibits 7% of LSD Activity and 15-Fold Lower Potency Than ALD-52
In controlled human psychotomimetic assays, ALA-10 demonstrates approximately 7% of the hallucinogenic potency of LSD [1]. This places ALA-10 at approximately 15-fold lower potency than ALD-52 (1-acetyl-LSD), which is reported as roughly equipotent to LSD [1]. By comparison, the unacetylated parent compound LAE-32 exhibits about 5–10% of LSD activity, indicating that N1-acetylation of the monoethylamide (producing ALA-10) does not significantly enhance psychotomimetic efficacy, in striking contrast to the effect of N1-acetylation on LSD (producing ALD-52), which retains full potency [1].
| Evidence Dimension | Human psychotomimetic/hallucinogenic potency |
|---|---|
| Target Compound Data | ~7% of LSD activity (ALA-10); active oral dose ~1.2 mg |
| Comparator Or Baseline | LSD (100% activity, 0.05–0.2 mg dose); ALD-52 (~100% activity, equipotent to LSD); LAE-32 (~5–10% activity, 0.5–1.6 mg dose) |
| Quantified Difference | ALA-10 is ~14-fold less potent than ALD-52; ALA-10 psychotomimetic activity is approximately equivalent to LAE-32 (no significant enhancement from N1-acetylation) |
| Conditions | Human clinical psychotomimetic assay; oral administration; data compiled from Sandoz Research Laboratories reports (1958) and Isbell et al. (1959a) |
Why This Matters
For researchers designing dose-response studies or needing a low-psychotomimetic control compound within the lysergamide series, ALA-10 provides a precisely defined, quantitatively characterized low-efficacy reference standard that ALD-52 cannot substitute due to ALD-52's full efficacy at 5-HT2A receptors.
- [1] Fanchamps, A. (1978). Some Compounds With Hallucinogenic Activity. In B. Berde & H. O. Schild (Eds.), Ergot Alkaloids and Related Compounds. Handbook of Experimental Pharmacology (Vol. 49, pp. 567-614). Springer, Berlin, Heidelberg. View Source
